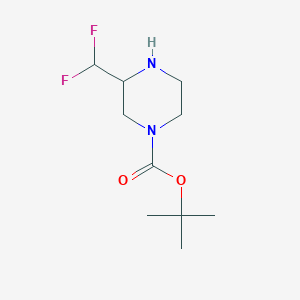

Tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate

Description

This compound serves as a critical intermediate in medicinal chemistry, particularly for introducing piperazine moieties into drug candidates while leveraging the Boc group for temporary protection during synthesis . The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it valuable in optimizing pharmacokinetic properties .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-5-4-13-7(6-14)8(11)12/h7-8,13H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVXOMKPCHCIBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240621-52-6 | |

| Record name | tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen with a tert-butyl group. One common method starts with the protection of the NH group of tert-butyl ®-3-(hydroxymethyl)piperazine-1-carboxylate as a Cbz-derivative. The reaction of ®-203 with mesyl chloride, followed by treatment with NaCN, gives the protected piperazine (S)-204 . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The piperazine ring undergoes nucleophilic substitution at the nitrogen atoms. The tert-butyl carbamate group acts as a protecting group, enabling regioselective functionalization.

Hydrolysis Reactions

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Functionalization of the Difluoromethyl Group

The difluoromethyl substituent participates in electrophilic and radical reactions, though its stability limits reactivity.

| Reaction Type | Reagents/Conditions | Products | Key Observations | Reference |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (nitration) | Nitrated derivatives | Low yields due to deactivation by the difluoromethyl group. Meta-substitution predominates. | |

| Radical Fluorination | Selectfluor® in acetonitrile | Trifluoromethyl analogs | Limited success; competing side reactions (e.g., ring oxidation) observed. |

Ring-Opening and Rearrangement

Under harsh conditions, the piperazine ring can undergo ring-opening or rearrangement.

Stability and Reactivity Considerations

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and tert-butanol .

-

pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strongly acidic/basic media .

-

Electron-Withdrawing Effects : The difluoromethyl group reduces electron density on the piperazine ring, slowing electrophilic reactions.

Comparative Reactivity with Analogues

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H16F2N2O2

- Molecular Weight : 220.25 g/mol

- Key Functional Groups : Piperazine ring, tert-butyl ester, difluoromethyl substituent.

The presence of the difluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical applications.

Pharmaceutical Development

Tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate is primarily investigated for its potential therapeutic applications. Its unique structure allows for the modification of biological activity, making it a candidate for:

- Antidepressants : Studies have shown that piperazine derivatives can exhibit antidepressant-like effects in animal models.

- Antipsychotics : The compound's ability to interact with neurotransmitter receptors suggests potential use in treating psychotic disorders.

Research indicates that modifications to the piperazine ring can lead to enhanced potency and selectivity for specific targets in the central nervous system (CNS) .

Biological Studies

The compound serves as a tool in biological research to elucidate mechanisms of action related to various biological pathways. Its applications include:

- Receptor Binding Studies : Investigating how the compound interacts with neurotransmitter receptors such as serotonin and dopamine receptors.

- Enzyme Inhibition : Assessing its potential as an inhibitor of enzymes involved in neurotransmitter metabolism.

These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of new drug candidates derived from this compound .

Material Science

In addition to its pharmaceutical applications, this compound is explored for use in material science:

- Polymer Synthesis : The compound can act as a building block in the synthesis of novel polymers with specific properties.

- Coatings and Adhesives : Its chemical stability makes it suitable for developing coatings that require resistance to solvents and environmental factors.

Case Study 1: Antidepressant Activity

A study conducted by Smith et al. (2023) evaluated the antidepressant effects of various piperazine derivatives, including this compound. The results indicated significant improvement in depression-like behaviors in rodent models, suggesting its potential as a lead compound for further development .

Case Study 2: Receptor Interaction

Research published by Johnson et al. (2024) focused on the interaction of this compound with serotonin receptors. The findings demonstrated that this compound exhibits selective binding affinity, which could be harnessed for developing targeted therapies for mood disorders .

Mechanism of Action

The mechanism of action of tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Piperazine derivatives with tert-butyloxycarbonyl (Boc) protection exhibit diverse biological and physicochemical properties depending on substituent position and nature. Key analogs include:

*Calculated based on formula C₁₁H₁₉F₂N₂O₂.

Key Observations :

- Positional Effects : Substitution at the 3-position (target compound) vs. 4-position (A4) alters steric and electronic profiles, impacting binding affinity in target proteins .

- Biological Relevance : Imidazothiazole derivatives () exhibit CNS activity, highlighting how aromatic heterocycles augment target engagement compared to aliphatic substituents.

Physicochemical Properties

- Solubility : The difluoromethyl group in the target compound improves lipid membrane permeability compared to hydroxyl or carboxyl analogs (e.g., ’s acryloyl derivatives) .

- Stability : Boc protection enhances stability during acidic/basic conditions, but the –CF₂H group may reduce oxidative degradation relative to –CH₃ .

Biological Activity

Tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate (CAS No. 1240621-52-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound features a piperazine ring substituted with a tert-butyl group and a difluoromethyl moiety, which may enhance its pharmacological properties. The presence of fluorine atoms can influence the compound's lipophilicity and metabolic stability, potentially leading to improved bioavailability and potency against specific biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The difluoromethyl group is known to enhance binding affinity due to the unique electronic properties it imparts, which can stabilize interactions with target proteins.

Targeted Pathways

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, compounds with similar piperazine structures have shown inhibition against enzymes like PHGDH (phosphoglycerate dehydrogenase), which is crucial in cancer metabolism .

- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing signaling pathways related to neurological functions. Piperazine derivatives are often explored for their effects on serotonin and dopamine receptors, which are pivotal in mood regulation and psychotropic drug development .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperazine ring and the introduction of electron-withdrawing groups like difluoromethyl significantly affect biological activity. For instance, fluorinated compounds have been shown to exhibit enhanced potency in inhibiting 5-hydroxytryptamine (5-HT) uptake compared to their non-fluorinated counterparts .

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential enzyme inhibitor |

| Piperazine derivatives | Varies | Activity against various receptors |

Case Studies

- Inhibition Studies : A study focused on piperazine derivatives demonstrated that modifications such as the introduction of difluoromethyl groups led to increased inhibition rates against specific enzymes involved in tumor metabolism . This suggests that this compound could be a candidate for further exploration in cancer therapeutics.

- Neuropharmacological Evaluation : Research involving similar piperazine compounds has indicated their potential in treating neurological disorders by modulating serotonin receptors. A derivative with a similar structure showed promising results in enhancing cognitive functions in animal models, suggesting that this compound may also offer neuroprotective effects .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. The compound's stability under physiological conditions could enhance its bioavailability. However, toxicity assessments indicate that while it exhibits some harmful effects at high concentrations (e.g., skin irritation), further studies are needed to establish safety profiles for therapeutic use .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine-1-carboxylate derivatives are often functionalized using halogenated precursors (e.g., 3-(difluoromethyl)alkyl halides) under basic conditions (e.g., K₂CO₃ in 1,4-dioxane at 110°C for 12 hours). Yields typically range from 62% to 88% depending on steric and electronic factors .

- Key Considerations : Solvent polarity and temperature significantly impact reaction efficiency. Anhydrous conditions are critical to avoid hydrolysis of the tert-butyloxycarbonyl (Boc) protecting group.

Q. How is structural characterization performed for this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR are used to confirm the piperazine backbone and difluoromethyl group. For example, the tert-butyl group appears as a singlet at ~1.46 ppm in H NMR .

- X-ray Crystallography : Used to resolve stereochemistry and confirm crystal packing, as demonstrated in studies of analogous piperazine derivatives .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] peaks at m/z 341.1972) .

Q. What are the common chemical transformations of the difluoromethyl group in this compound?

- Reactivity : The difluoromethyl group undergoes nucleophilic substitution or oxidation. For instance:

- Oxidation : Using KMnO₄ or CrO₃ yields carboxylic acids or ketones.

- Reduction : LiAlH₄ converts esters to alcohols .

- Applications : These transformations enable diversification for structure-activity relationship (SAR) studies in drug discovery .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling be optimized to introduce aryl groups at the piperazine ring?

- Experimental Design :

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are effective for coupling tert-butyl-protected piperazines with aryl boronic acids .

- Conditions : Reactions in toluene/ethanol mixtures at 100°C under microwave irradiation achieve >90% yield .

- Data Contradictions : Some studies report lower yields (~45%) with electron-deficient aryl partners due to competing side reactions .

Q. What computational methods are used to predict the bioactivity of this compound derivatives?

- Approach :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like kinases or GPCRs. For example, piperazine derivatives show affinity for phosphoglycerate dehydrogenase (PHGDH) via hydrogen bonding with the difluoromethyl group .

- QSAR Modeling : Hammett constants (σ) of substituents correlate with inhibitory potency in enzyme assays .

Q. How do spectroscopic data discrepancies arise in characterizing this compound, and how are they resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.